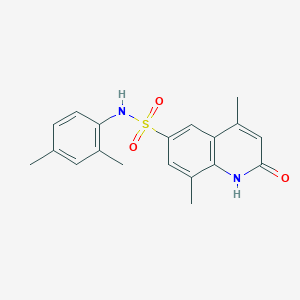

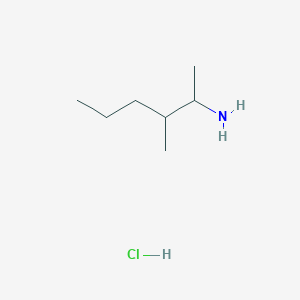

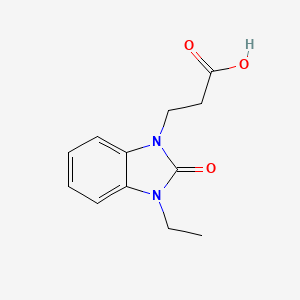

N-methyl-4-(2-aminoethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-4-(2-aminoethyl)aniline is a chemical compound that undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates . It has been used in the chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .

Synthesis Analysis

The synthesis of anilines, including N-methyl-4-(2-aminoethyl)aniline, involves various methods. One such method is the hydrogen autotransfer procedure, which proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). This procedure allows the effective methylation of anilines with methanol to selectively give N-methylanilines .Molecular Structure Analysis

The molecular structure of N-methyl-4-(2-aminoethyl)aniline is similar to that of 4-nitro-N-methylaniline derivatives. These structures are very similar with N-methylamino and 4-nitro groups that are nearly coplanar with the benzene ring .Chemical Reactions Analysis

N-methyl-4-(2-aminoethyl)aniline undergoes coupling with carbohydrates by reductive amination to yield modified carbohydrates . It has been used in chemical modification of silk fibroin to tailor the overall hydrophilicity and structure of silk .Aplicaciones Científicas De Investigación

Ultraviolet Spectra Study

The ultraviolet spectra of aniline derivatives, including N-methyl-4-(2-aminoethyl)aniline, were studied in various solvents. N-Methylation increases the electron-donating ability, and the introduction of a methyl group or halogen atom into the ring results in a bathochromic shift, which is significant in understanding the electronic properties of these compounds (Cumper & Singleton, 1968).

Application in Iridium-Catalyzed Reactions

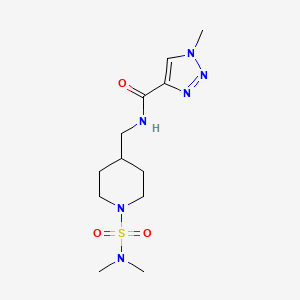

N-Methyl-N-((trimethylsilyl)methyl)aniline, a similar compound, has been used in visible-light-induced, iridium-catalyzed reactions with cyclic α,β-unsaturated carbonyl compounds. This application is important in synthetic organic chemistry, especially in the synthesis of complex organic molecules (Lenhart & Bach, 2014).

Analytical Chemistry: Detection of Biomarkers

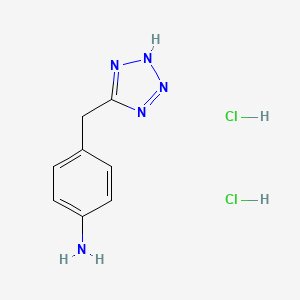

In analytical chemistry, derivatives of N-methyl-4-(2-aminoethyl)aniline have been used for the detection of biomarkers. For instance, a bi-functionalized luminescent metal-organic framework was designed for the highly sensitive detection of 4-Aminophenol, a biomarker of aniline in urine. This showcases the role of these compounds in developing sensitive and selective sensors for health monitoring and diagnostics (Jin & Yan, 2021).

Catalytic Applications

The use of derivatives in catalysis is evident in the preparation of 3-alkylmercapto-4-methyl-N-(dialkylaminoethyl)anilines, which have potential applications in pharmaceuticals and agrochemicals due to their chemotherapeutic activity (Ting, 1956).

Synthesis of N-methyl-N-aryl Amines

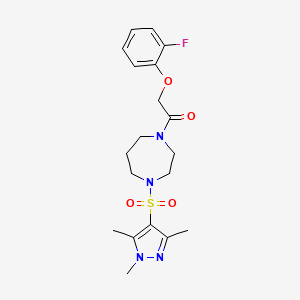

N-methyl-4-(2-aminoethyl)aniline derivatives have been used in the efficient synthesis of N-methyl-N-aryl amines. This method is significant in the synthesis of compounds which may have applications in medical imaging, such as in Alzheimer’s disease (Peng et al., 2009).

Environmental Applications

In environmental applications, the degradation of aniline and its derivatives, including N-methylated forms, by specific bacterial strains, has been studied. This research is crucial for understanding the bioremediation of pollutants in wastewater treatment (Liu et al., 2002).

Mecanismo De Acción

Safety and Hazards

N-methyl-4-(2-aminoethyl)aniline is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1). It is advised to handle this chemical with care, wearing protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-aminoethyl)-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHMUNZMWFJULW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-(2-aminoethyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-fluorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2832485.png)

![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2832488.png)

![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2832493.png)

![6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2832500.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2832501.png)